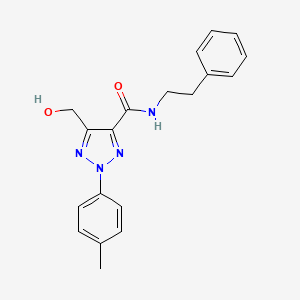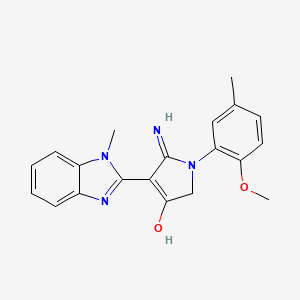![molecular formula C22H20O3 B11392947 5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392947.png)
5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a fused furochromone ring system. Its chemical formula is C22H20O3. The compound’s structure consists of a furan ring fused to a chromone ring, with additional substituents. It exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a phenolic compound (such as resorcinol or phenol) with a chromone derivative (e.g., 4-hydroxycoumarin). The reaction typically proceeds under acidic conditions, resulting in the formation of the desired furochromone.
Reaction Conditions:: The reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or acetic acid) with a catalytic amount of acid (e.g., sulfuric acid or p-toluenesulfonic acid).
Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Chemical Reactions Analysis
Reactivity:: 5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions:
Oxidation: It may be oxidized at the phenolic hydroxyl group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Oxidation: Reagents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed.
Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic substitution.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Oxidation yields the corresponding quinone, while reduction leads to the alcohol form.
Scientific Research Applications
5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has been investigated for its potential in:
Medicine: It exhibits antioxidant, anti-inflammatory, and antitumor properties.
Chemistry: As a synthetic intermediate for other compounds.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While there are no direct analogs, its unique furochromone structure sets it apart from related compounds.
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5,9-dimethyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-12(2)19-13(3)16-10-17-18(15-8-6-5-7-9-15)11-24-20(17)14(4)21(16)25-22(19)23/h5-12H,1-4H3 |
InChI Key |
YQJSIMCSOAYMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11392864.png)
![6,7-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392869.png)
![1-(4-Chlorophenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11392874.png)
![5-chloro-N-(2,5-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392876.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392882.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11392891.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392892.png)

![5-{[2-(morpholin-4-yl)ethyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11392903.png)
![N-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392911.png)
![5-Butyl-7-methyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392914.png)


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392942.png)
